Benzimidazole, 5,6-dimethoxy-2-(trifluoromethyl)-
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Overview
Description
Benzimidazole, 5,6-dimethoxy-2-(trifluoromethyl)- is a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties . The addition of methoxy and trifluoromethyl groups enhances its chemical stability and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-trifluoromethyl benzimidazoles can be achieved through the condensation of diamines or amino (thio)phenols with in situ generated trifluoroacetonitrile . This method involves the nucleophilic addition of trifluoroacetonitrile to the amino group of the diamine derivatives to form an imidamide intermediate, followed by intramolecular cyclization .
Industrial Production Methods: Industrial production often involves the use of high-yield and efficient methods, such as the reaction of ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvents under mild conditions . This method allows for the easy separation and purification of the final product .
Chemical Reactions Analysis
Types of Reactions: Benzimidazole, 5,6-dimethoxy-2-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using peroxides in acidic conditions.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Trifluoroacetonitrile in the presence of a base.
Major Products:
Oxidation: Formation of benzimidazolequinones.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
Benzimidazole, 5,6-dimethoxy-2-(trifluoromethyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Exhibits significant antimicrobial and antifungal activities.
Medicine: Potential anticancer agent due to its ability to inhibit the growth of various cancer cell lines.
Industry: Used in the development of new materials with enhanced chemical stability and biological activity.
Mechanism of Action
The mechanism of action of benzimidazole, 5,6-dimethoxy-2-(trifluoromethyl)- involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Benzoxazoles: Similar in structure but contain an oxygen atom in place of the nitrogen atom in the benzimidazole ring.
Benzothiazoles: Contain a sulfur atom in place of the nitrogen atom in the benzimidazole ring.
Uniqueness: Benzimidazole, 5,6-dimethoxy-2-(trifluoromethyl)- is unique due to the presence of both methoxy and trifluoromethyl groups, which enhance its chemical stability and biological activity compared to other benzimidazole derivatives .
Biological Activity
Benzimidazole, 5,6-dimethoxy-2-(trifluoromethyl)- is a notable compound within the benzimidazole family, characterized by its fused benzene and imidazole ring structure. This compound has garnered attention for its diverse biological activities, particularly in the fields of pharmaceuticals and agriculture. The following sections delve into its synthesis, biological activities, and relevant case studies.
- Molecular Formula : C₁₀H₈F₃N₂O₂
- Molecular Weight : 246.19 g/mol
- Density : 1.393 g/cm³
- Boiling Point : 330.9 °C at 760 mmHg
Synthesis
The synthesis of benzimidazole, 5,6-dimethoxy-2-(trifluoromethyl)- typically involves multi-step organic reactions. The presence of methoxy groups at the 5 and 6 positions and a trifluoromethyl group at the 2 position enhances its reactivity and biological potential.
Biological Activities
Benzimidazole derivatives are known for a wide range of biological activities:
1. Anticancer Properties
Benzimidazole derivatives have been extensively studied for their anticancer properties. For instance, certain analogues have shown significant inhibition of cancer cell proliferation by targeting various cellular pathways.
- Case Study : A study highlighted that a benzimidazole derivative exhibited potent activity against Polo-like kinase 1 (PLK1), a key regulator in mitotic progression. This compound demonstrated significant antitumor activity in vitro and in vivo models .
2. Antidiabetic Effects
Research indicates that benzimidazole compounds may also possess antidiabetic properties, potentially through mechanisms involving glucose metabolism modulation.
- Findings : In vitro assays revealed that some benzimidazole derivatives improved insulin sensitivity and glucose uptake in skeletal muscle cells .
3. Antimicrobial Activity
Numerous studies have reported the antimicrobial efficacy of benzimidazole derivatives against various pathogens.
- Research Findings : A series of benzimidazole derivatives were tested against protozoal infections such as Giardia intestinalis and Trichomonas vaginalis, with some compounds showing IC50 values below 1 µM, indicating potent activity compared to standard treatments .
4. Anti-inflammatory Effects
Benzimidazoles have been identified as potential anti-inflammatory agents by interacting with various receptors involved in inflammatory processes.
- Study Insights : Certain derivatives were found to inhibit IL-6 and TNF-α production more effectively than conventional anti-inflammatory drugs .
Structure-Activity Relationship (SAR)
The biological activity of benzimidazole derivatives is often linked to their structural modifications. The following table summarizes key findings from SAR studies:
Compound | Substituents | Activity | IC50 Value |
---|---|---|---|
Compound A | -Cl at position 5 | Anticancer | 0.7 nM |
Compound B | -CF3 at position 2 | Antimicrobial | <1 µM |
Compound C | -OCH3 at positions 5 & 6 | Anti-inflammatory | 0.12 nM |
Properties
CAS No. |
89427-13-4 |
---|---|
Molecular Formula |
C10H9F3N2O2 |
Molecular Weight |
246.19 g/mol |
IUPAC Name |
5,6-dimethoxy-2-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C10H9F3N2O2/c1-16-7-3-5-6(4-8(7)17-2)15-9(14-5)10(11,12)13/h3-4H,1-2H3,(H,14,15) |
InChI Key |
KKUSEXKTNFXEAQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)NC(=N2)C(F)(F)F)OC |
Origin of Product |
United States |
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